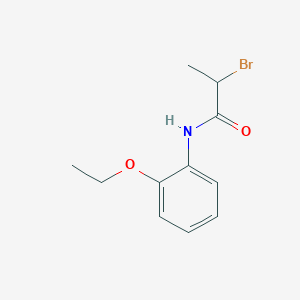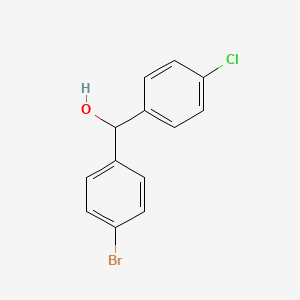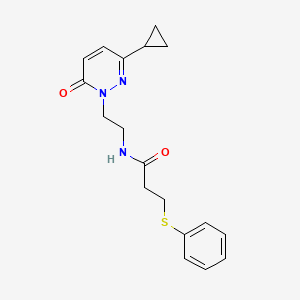![molecular formula C24H24N2O4S B2387843 2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 1005300-20-8](/img/structure/B2387843.png)
2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality 2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activity
Two N-benzenesulfonyl (BS) derivatives of 1,2,3,4-tetrahydroquinoline (THQ), which includes our compound of interest, were designed, prepared, and screened for antibacterial activity . These compounds showed bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus(MRSA) ATCC 43300 . The compounds disturbed the membrane architecture of these bacteria, leading to their death .
Generation of Reactive Oxygen Species
The same N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline also demonstrated an increase in the generation of reactive oxygen species (ROS) in the treated bacterial strains . This increase in ROS was detected using fluorescent microscopy and spectrophotometric techniques .
Broad Spectrum Antibacterial Activity
One of the analogues of the N-benzenesulfonyl derivative demonstrated a broader spectrum of activity than the original compound . It showed a minimum inhibitory concentration of 100 µg/mL against reference strains of S. aureus , Escherichia coli , and Pseudomonas aeruginosa .
Inhibition of Human Neutrophil Elastase (hNE)
Various benzenesulfonic acid derived compounds, which include our compound of interest, were synthesized and evaluated as competitive inhibitors of human neutrophil elastase (hNE) . This enzyme is involved in the development of Acute Respiratory Distress Syndrome (ARDS), and the inhibition of hNE is a potential strategy for the treatment of this condition .
Treatment of Acute Respiratory Distress Syndrome (ARDS)
The same compounds that were evaluated as hNE inhibitors were also investigated for the treatment of ARDS . ARDS is a severe lung condition that causes low oxygen levels in the blood. It can be life-threatening and is often caused by severe illnesses or injuries .
Understanding the Binding Mode of hNE Inhibitors
The synthesized compounds were also superimposed onto the active center of hNE to understand their binding mode . This information is crucial for the design of more effective inhibitors in the future .
作用機序
Target of Action
The primary targets of this compound are bacterial cells, particularly Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . These bacteria are known to cause a variety of infections in humans, making them important targets for antibacterial agents.
Mode of Action
The compound interacts with its bacterial targets by generating reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which can damage cell structures and lead to cell death. The generation of ROS is a common mechanism of action for many antibacterial agents.
Biochemical Pathways
The compound’s action leads to an increase in ROS within the bacterial cells This increase in ROS can disrupt various biochemical pathways within the bacteria, leading to cell death
Pharmacokinetics
The compound was found to be very stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays .
Result of Action
The result of the compound’s action is bactericidal activity against the targeted bacteria . Transmission electron microscopy revealed a disturbed membrane architecture in the bacteria treated with the compound , indicating that the compound’s action leads to structural damage in the bacterial cells.
特性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-18-7-5-9-21(15-18)30-17-24(27)25-20-12-13-23-19(16-20)8-6-14-26(23)31(28,29)22-10-3-2-4-11-22/h2-5,7,9-13,15-16H,6,8,14,17H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCREPCUNFVUFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-(2-Ethylbenzo[d]thiazole-6-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2387761.png)



![N-{1-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2387767.png)
![5-bromo-2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2387771.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2387774.png)
![N-(4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2387778.png)
![Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2387779.png)
![7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde](/img/structure/B2387781.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2387782.png)
